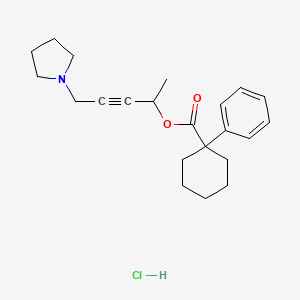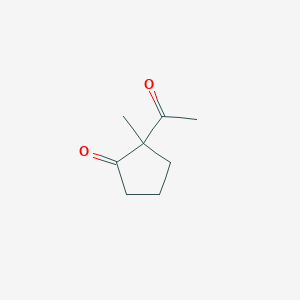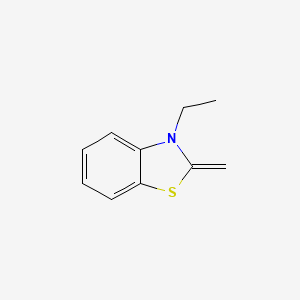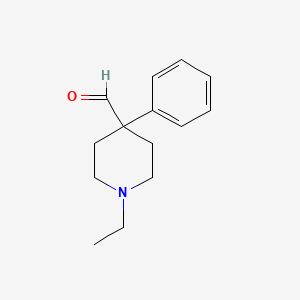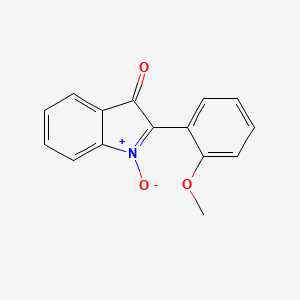
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one is an organic compound with a complex structure that includes a methoxyphenyl group and an indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one typically involves multi-step organic reactions. One common method starts with the reaction of 2-methoxyphenyl isocyanate with appropriate indole derivatives under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization from optimized solvents are employed to purify the intermediate products, which are then subjected to further reactions without additional purification steps .
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indole compounds .
科学研究应用
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one has several scientific research applications:
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of specific kinases, leading to altered cell signaling pathways .
相似化合物的比较
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
2-Methoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions.
2-Methoxyphenylacetic acid: Employed in the synthesis of various organic compounds.
Uniqueness
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one is unique due to its indole core, which imparts specific chemical properties and biological activities
属性
CAS 编号 |
25410-77-9 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-1-oxidoindol-1-ium-3-one |
InChI |
InChI=1S/C15H11NO3/c1-19-13-9-5-3-7-11(13)14-15(17)10-6-2-4-8-12(10)16(14)18/h2-9H,1H3 |
InChI 键 |
BGXMGRGMCDJTTO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=[N+](C3=CC=CC=C3C2=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)

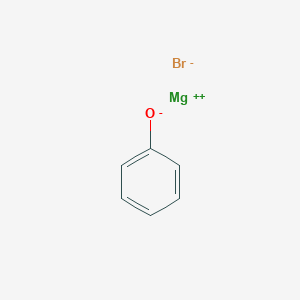
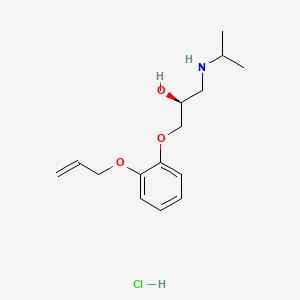
![N-[(5-oxo-1,3-diphenyl-1,3,5lambda5-diazaphosphinan-5-yl)methyl]aniline](/img/structure/B14694876.png)
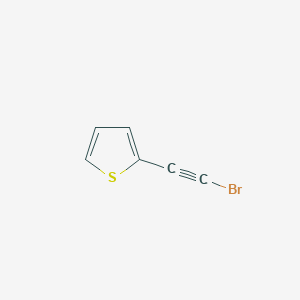
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
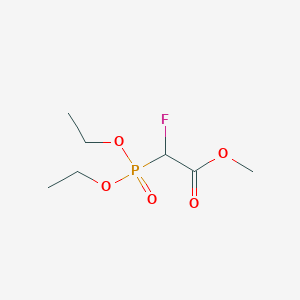
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
